molecular formula C17H17FN4O2S B2974374 Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852375-20-3

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2974374
CAS No.: 852375-20-3
M. Wt: 360.41
InChI Key: JWLXCUKRGSZDSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure[_{{{CITATION{{{_2{TPA023 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy .... The process may include:

  • Formation of the triazolopyridazine core through cyclization reactions.

  • Introduction of the fluorophenyl group at the appropriate position.

  • Thiolation to introduce the thio group.

  • Esterification to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

  • Reduction: Reduction of the nitro group (if present) to an amine.

  • Substitution: Replacement of the fluorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like iron or tin chloride.

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Sulfoxides or sulfones from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown potential in various scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its biological activity, including potential anti-inflammatory and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • TPA023

  • Other triazolopyridazine derivatives

Properties

IUPAC Name

ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-3-13(17(23)24-4-2)25-15-9-8-14-19-20-16(22(14)21-15)11-6-5-7-12(18)10-11/h5-10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLXCUKRGSZDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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